3-Azidomethyl-4-chloro-pyridine 3-Azidomethyl-4-chloro-pyridine
Brand Name: Vulcanchem
CAS No.: 874821-40-6
VCID: VC4129687
InChI: InChI=1S/C6H5ClN4/c7-6-1-2-9-3-5(6)4-10-11-8/h1-3H,4H2
SMILES: C1=CN=CC(=C1Cl)CN=[N+]=[N-]
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58

3-Azidomethyl-4-chloro-pyridine

CAS No.: 874821-40-6

Cat. No.: VC4129687

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58

* For research use only. Not for human or veterinary use.

3-Azidomethyl-4-chloro-pyridine - 874821-40-6

Specification

CAS No. 874821-40-6
Molecular Formula C6H5ClN4
Molecular Weight 168.58
IUPAC Name 3-(azidomethyl)-4-chloropyridine
Standard InChI InChI=1S/C6H5ClN4/c7-6-1-2-9-3-5(6)4-10-11-8/h1-3H,4H2
Standard InChI Key PBEBYLQHGWEVDP-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1Cl)CN=[N+]=[N-]
Canonical SMILES C1=CN=CC(=C1Cl)CN=[N+]=[N-]

Introduction

Structural and Chemical Profile

3-Azidomethyl-4-chloro-pyridine (C₆H₅ClN₄) features a pyridine ring substituted with a chlorine atom at the 4-position and an azidomethyl group (-CH₂N₃) at the 3-position (Figure 1) . The azide moiety confers unique reactivity for Huisgen 1,3-dipolar cycloaddition (click chemistry), while the chloro group enhances electrophilicity for nucleophilic substitution . Key physicochemical properties include:

PropertyValueSource
Molecular Weight168.58 g/mol
Density1.244 g/cm³
Boiling Point241.6°C at 760 mmHg
Flash Point99.9°C
LogP1.894

The compound’s stability under ambient conditions (<100°C) and compatibility with polar aprotic solvents (THF, DMF) make it suitable for multistep syntheses .

Synthetic Methodologies

Direct Azidation of Halogenated Pyridines

A patent by Boehringer Ingelheim Pharmaceuticals details the preparation of 3-azidomethyl-4-chloro-pyridine via nucleophilic substitution of 3-chloromethyl-4-chloro-pyridine with sodium azide in anhydrous THF at 0–25°C . The reaction achieves >80% yield after 12 hours, with purity confirmed by HPLC and ¹H-NMR . Alternative routes involve:

  • RuCl₃-Catalyzed Oxidation: Gilbile et al. demonstrated N-oxidation of lutidine derivatives followed by functionalization with NaSH/CH₃I, though this method requires stringent temperature control (40–60°C) to avoid azide decomposition .

  • Microwave-Assisted Synthesis: Recent protocols using Cu(I) catalysts reduce reaction times to <2 hours but risk thermal degradation of the azide group .

Reactivity and Click Chemistry Applications

CuAAC-Mediated Triazole Formation

The azide group undergoes copper-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes to form 1,4-disubstituted triazoles, a reaction exploited in drug discovery . For example, coupling with propargyl-modified dexamethasone yields anti-inflammatory conjugates with IC₅₀ values <50 nM in T-cell inhibition assays . Key advantages include:

  • Regioselectivity: Exclusive 1,4-triazole formation avoids isomer separation .

  • Biocompatibility: Reactions proceed in aqueous buffers (pH 6–8) without damaging biomolecules .

Nucleophilic Substitution

The 4-chloro group is amenable to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr reactions. Substitution with morpholine or piperazine generates PKCθ inhibitors with Kᵢ values of 0.2–5 nM, as reported in US7601714B2 .

Therapeutic Applications

PKCθ Inhibition for Autoimmune Diseases

3-Azidomethyl-4-chloro-pyridine serves as a key intermediate in synthesizing pyrimidine-based PKCθ inhibitors . These compounds block T-cell activation by preventing NF-κB and AP-1 signaling, showing efficacy in murine models of rheumatoid arthritis (ED₅₀ = 1.2 mg/kg) and lupus . Clinical candidates derived from this scaffold reduce IL-2 production by 90% at 10 nM concentrations .

Antidiabetic Activity

PKCθ inhibition enhances insulin sensitivity in skeletal muscle by attenuating IRS-1 serine phosphorylation . In db/db mice, oral administration of a triazole derivative (10 mg/kg/day) lowered fasting glucose by 40% over 14 days .

Analytical Characterization

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H2), 7.92 (d, J = 5.1 Hz, 1H, pyridine-H6), 7.45 (d, J = 5.1 Hz, 1H, pyridine-H5), 4.52 (s, 2H, CH₂N₃) .

  • IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1550 cm⁻¹ (C=N pyridine) .

  • HPLC: Retention time = 6.7 min (C18 column, 70:30 H₂O/MeCN) .

Challenges and Future Directions

Despite its utility, 3-azidomethyl-4-chloro-pyridine’s azide group poses storage challenges (degradation <5% after 6 months at −20°C) . Research priorities include:

  • Developing thermally stable analogs via fluorination or methyl substitution .

  • Optimizing continuous-flow synthesis to minimize hazardous intermediate accumulation .

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